4-Desisopropyl-4-ethylNateglinide-d5

Description

Foundational Principles of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where atoms within a molecule are replaced with their non-radioactive (stable) isotopes. metsol.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), contain extra neutrons compared to their more common counterparts (¹H, ¹²C, and ¹⁴N, respectively), which makes them heavier. metsol.com Despite this difference in mass, they are chemically identical and behave in the same way in chemical reactions. metsol.com This principle allows scientists to use them as tracers to follow the journey of a drug molecule through intricate biochemical pathways within a biological system. metsol.com

The application of stable isotope labeling is fundamental to understanding a drug's disposition, including its absorption, distribution, metabolism, and excretion (ADME). nih.govchemicalsknowledgehub.com By incorporating stable isotopes into a drug candidate, researchers can accurately track its metabolic fate. adesisinc.com Mass spectrometry (MS) is a key analytical technique used in conjunction with isotope labeling, as its high sensitivity and selectivity enable the precise detection and quantification of the labeled drug and its metabolites. nih.gov This approach helps overcome analytical challenges such as ion suppression or chromatographic coelutions that can complicate the quantification of metabolites in biological fluids. nih.gov The integration of stable isotope labeling can significantly accelerate the drug development process by providing early, detailed insights into a compound's pharmacodynamics and metabolic profile. metsol.comadesisinc.com

Strategic Importance of Deuterated Analogs in Pharmacological and Analytical Sciences

Among stable isotopes, deuterium (D or ²H), the heavy isotope of hydrogen, holds particular strategic importance. synergyanalyticallabs.comwikipedia.org The process of replacing hydrogen with deuterium is known as deuteration. nih.gov This seemingly subtle structural change can have significant effects due to the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. researchgate.net

This property is strategically exploited in medicinal chemistry to enhance a drug's metabolic stability. synergyanalyticallabs.comnih.gov By selectively deuterating a drug at sites that are vulnerable to metabolic breakdown ("soft spots"), it is possible to slow down its metabolism. nih.gov This can improve the drug's pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency. wikipedia.orgnih.gov The first deuterated drug approved by the U.S. Food and Drug Administration (FDA), deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated version, allowing for a lower dose. nih.gov

Beyond improving drug properties, deuterated analogs are invaluable tools in analytical sciences. synergyanalyticallabs.comiaea.org They are widely used as internal standards for quantitative analysis using mass spectrometry. synergyanalyticallabs.com Because a deuterated standard is chemically identical to the analyte but has a different mass, it can be added to a biological sample and will behave similarly during sample preparation and analysis, allowing for highly accurate quantification of the non-labeled compound. iaea.orgnih.gov

Contextualization of 4-Desisopropyl-4-ethylNateglinide-d5 within Nateglinide (B44641) Derivatives Research

Nateglinide is an oral antidiabetic agent from the meglitinide (B1211023) class, used to manage type 2 diabetes. nih.govdrugbank.com It is a derivative of the amino acid D-phenylalanine and works by stimulating the pancreas's β-cells to release insulin, thereby controlling postprandial blood glucose levels. nih.govoup.com

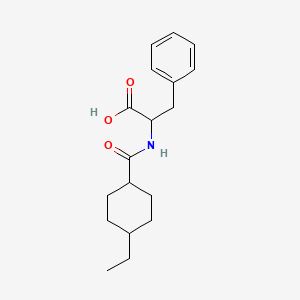

In the course of pharmaceutical development and manufacturing, various related substances, such as impurities or metabolites, are identified. One such compound related to Nateglinide is 4-Desisopropyl-4-ethyl Nateglinide, also known as Nateglinide Impurity E. This compound is an analog of Nateglinide where the isopropyl group on the cyclohexyl ring is replaced by an ethyl group.

This brings us to the specific compound of interest, This compound . lgcstandards.com This molecule is the deuterated version of the aforementioned Nateglinide analog, containing five deuterium atoms on the phenyl ring. lgcstandards.com The primary role of such a deuterated compound in the context of Nateglinide research is not as a therapeutic agent itself, but as a critical analytical tool. It serves as an internal standard for the accurate quantification of the 4-Desisopropyl-4-ethyl Nateglinide impurity or metabolite in various samples during quality control of the active pharmaceutical ingredient or in metabolic studies. synergyanalyticallabs.comiaea.org The use of this specific deuterated analog allows researchers and pharmaceutical scientists to precisely measure trace amounts of the corresponding non-labeled impurity.

Overview of Research Paradigms Utilizing Specific Deuterated Analogs

The use of deuterated analogs like this compound is integral to several research paradigms in pharmaceutical science. These applications are crucial for ensuring the safety, efficacy, and quality of therapeutic agents.

Metabolism and Pharmacokinetic (ADME) Studies : Deuterated compounds are used to study the metabolic fate of drugs. nih.gov By comparing the metabolism of a deuterated drug to its non-deuterated counterpart, researchers can identify key metabolic pathways and the enzymes involved. nih.gov This knowledge is critical for predicting drug-drug interactions and understanding inter-individual variability in drug response.

Quantitative Bioanalysis : As mentioned, a primary application is their use as internal standards in chromatography-mass spectrometry assays. synergyanalyticallabs.comiaea.org This is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma and urine. nih.gov The co-elution of the deuterated standard with the analyte allows for correction of matrix effects and variability in sample processing, leading to highly precise and accurate results.

Mechanistic Elucidation : The kinetic isotope effect associated with deuteration is a powerful tool for elucidating reaction mechanisms. synergyanalyticallabs.comprinceton.edu In drug metabolism, observing a significant isotope effect upon deuteration of a specific position can confirm that bond cleavage at that position is a rate-determining step in the metabolic process. nih.gov

Improving Drug Properties : A major paradigm in modern drug discovery involves "deuterium switching," where hydrogen atoms on an existing drug are replaced with deuterium to improve its metabolic stability and pharmacokinetic properties. nih.gov This can lead to the development of superior "next-generation" drugs with improved efficacy and safety profiles. nih.gov Deucravacitinib is a pioneering example of a de novo deuterated drug, where deuterium was incorporated early in the discovery process to optimize its properties. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSFDDAYCLFQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Desisopropyl 4 Ethylnateglinide D5

Retrosynthetic Analysis and Design for Deuterated Nateglinide (B44641) Analogs

The retrosynthetic analysis of 4-Desisopropyl-4-ethylNateglinide-d5 begins with the disconnection of the amide bond, a common and reliable synthetic transformation. This primary disconnection yields two key fragments: trans-4-ethylcyclohexanecarboxylic acid and deuterated D-phenylalanine (D-phenylalanine-d5). This approach simplifies the complex target molecule into more readily accessible starting materials.

Further deconstruction of the trans-4-ethylcyclohexanecarboxylic acid component is not the primary focus, as the deuteration is specifically targeted to the aromatic ring of the phenylalanine moiety. The core challenge in the synthesis lies in the efficient and stereospecific incorporation of deuterium (B1214612) into the D-phenylalanine precursor.

The retrosynthetic strategy can be visualized as follows:

This strategic disassembly guides the synthetic plan, highlighting the critical steps of preparing the deuterated amino acid and the subsequent coupling reaction. The design prioritizes the late-stage introduction of the deuterated fragment to maximize isotopic purity and minimize potential loss of the expensive labeled material in earlier synthetic steps. researchgate.net

Stereoselective Synthesis of Precursor Intermediates

The synthesis of the non-deuterated precursor, trans-4-ethylcyclohexanecarboxylic acid, can be adapted from established methods for similar 4-substituted cyclohexanecarboxylic acids. One common approach involves the catalytic hydrogenation of the corresponding aromatic precursor, 4-ethylbenzoic acid. This reaction typically yields a mixture of cis and trans isomers. google.com Epimerization of the resulting mixture, often using a strong base, can be employed to enrich the desired trans isomer, which is thermodynamically more stable. magtechjournal.com

The stereoselective synthesis of D-phenylalanine is a well-established field in organic chemistry. For the purpose of preparing the deuterated analog, commercially available D-phenylalanine often serves as the starting point for the deuteration process. Alternatively, enzymatic resolutions or asymmetric syntheses can be employed to generate the chiral amino acid scaffold before deuteration. mdpi.com

A crucial intermediate is the activated form of trans-4-ethylcyclohexanecarboxylic acid, necessary for the amide coupling reaction. This is often achieved by converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. magtechjournal.comresearchgate.net Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (HOSu) can be used to form an active ester, which then reacts with the amino group of D-phenylalanine-d5. google.comgoogle.com

Deuteration Strategies and Methodologies for Specific Isotopic Enrichment

The introduction of deuterium atoms onto the phenyl ring of D-phenylalanine is the cornerstone of this synthesis. Several methodologies can be employed to achieve this specific isotopic enrichment.

Catalytic Deuterium Exchange Protocols

Catalytic hydrogen-deuterium (H/D) exchange reactions offer a direct and efficient method for deuteration. academie-sciences.fr These reactions typically involve a transition metal catalyst and a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O. thalesnano.comgoogle.comgoogle.com For aromatic systems like the phenyl ring of phenylalanine, catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can facilitate the exchange of aromatic protons with deuterium. nih.gov

The efficiency of the exchange is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. To achieve high levels of deuteration (pentadeuteration in this case), harsh reaction conditions or prolonged reaction times may be necessary. The use of a sealed system under a deuterium atmosphere is common to drive the equilibrium towards the deuterated product. nih.gov

| Catalyst System | Deuterium Source | Typical Conditions | Advantages | Disadvantages |

| Pd/C | D₂ gas | Elevated temperature and pressure | Readily available catalyst, high potential for deuteration | May require specialized high-pressure equipment |

| PtO₂ (Adams' catalyst) | D₂O/D₂ gas | Room temperature to moderate heating | Effective for various substrates | Can be expensive |

| Homogeneous Catalysts (e.g., Crabtree's catalyst) | D₂ gas | Mild conditions | High activity and selectivity | Catalyst can be expensive and sensitive |

Purification and Isolation Techniques for Isotopic Purity

Following the synthesis, purification of this compound is crucial to remove any unreacted starting materials, byproducts, and, most importantly, any non-deuterated or partially deuterated species. Standard chromatographic techniques are employed for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the desired deuterated compound with high purity. rjptonline.org By using an appropriate stationary phase (e.g., C18) and a carefully optimized mobile phase, it is possible to separate the target molecule from impurities.

Crystallization is another effective purification method. google.com By dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, impurities can be left behind in the mother liquor. The choice of solvent is critical and is often determined empirically to achieve a high yield of pure crystals.

| Technique | Principle | Application in this Synthesis |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase | Isolation of the final product with high chemical and isotopic purity. rjptonline.org |

| Crystallization | Difference in solubility between the product and impurities | Removal of byproducts and unreacted starting materials. google.com |

| Column Chromatography | Adsorption chromatography on a solid support (e.g., silica (B1680970) gel) | Initial purification of intermediates and the final product. |

Quality Control and Analytical Verification of Synthetic Intermediates and Final Product

Rigorous quality control and analytical verification are essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is utilized.

Mass Spectrometry (MS): This is the primary technique for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition and the number of deuterium atoms incorporated. The mass spectrum will show a molecular ion peak corresponding to the mass of the pentadeuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to confirm the structure of the molecule and to assess the degree of deuteration. In the ¹H NMR spectrum of the final product, the signals corresponding to the aromatic protons of the phenyl ring should be significantly diminished or absent, confirming successful deuteration. The remaining proton signals should correspond to the ethylcyclohexyl and phenylalanine backbone protons.

²H NMR (Deuterium NMR): This can be used to directly observe the deuterium nuclei, providing further confirmation of the location and number of deuterium atoms.

¹³C NMR: This provides information about the carbon skeleton of the molecule.

The combination of these analytical methods provides a comprehensive characterization of the synthetic intermediates and the final deuterated product, ensuring its suitability as an internal standard for quantitative analysis.

| Analytical Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, confirmation of elemental composition and deuterium incorporation. |

| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation, assessment of deuteration level by observing the disappearance of proton signals. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmation of the carbon framework of the molecule. |

| ²H Nuclear Magnetic Resonance (NMR) | Direct observation and confirmation of deuterium incorporation sites. |

Application of 4 Desisopropyl 4 Ethylnateglinide D5 in Advanced Bioanalytical Chemistry

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly specific and accurate quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov The fundamental principle involves adding a known amount of the isotopically labeled compound (in this case, 4-Desisopropyl-4-ethylNateglinide-d5) to a sample containing the unlabeled analyte of interest (nateglinide or its analogs). osti.gov This "spiked" sample is then processed and analyzed by mass spectrometry.

Because the stable isotope-labeled internal standard is chemically identical to the analyte, it exhibits nearly the same physicochemical properties. sigmaaldrich.com This includes similar behavior during sample preparation steps like extraction, as well as co-elution during chromatographic separation and equivalent ionization efficiency in the mass spectrometer's ion source. nih.govnih.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, any variations or losses that occur during the analytical process can be effectively corrected for. imreblank.chnih.gov This normalization process is the cornerstone of SID-MS, leading to highly precise and accurate quantification. nih.gov The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often the instrumental platform of choice for SID-MS analyses due to its high sensitivity and specificity. nih.govnih.gov

Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nateglinide (B44641) Analogs

The development of a robust and reliable LC-MS/MS method is paramount for the accurate quantification of nateglinide and its analogs in biological samples. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters

The goal of chromatographic optimization is to achieve efficient separation of the analyte from other matrix components, ensuring a clean signal for detection. For nateglinide and its analogs, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. researchgate.net Key parameters that are optimized include:

Column: The choice of the stationary phase is critical. C18 columns are frequently used for the separation of moderately polar compounds like nateglinide. researchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent (such as methanol (B129727) or acetonitrile) is typically used. researchgate.netbohrium.com The gradient program is carefully adjusted to ensure good resolution and peak shape.

Flow Rate: The flow rate of the mobile phase affects the analysis time and separation efficiency. nih.gov

Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times.

A study on the simultaneous estimation of nateglinide and metformin (B114582) in rat plasma utilized a 3³ full factorial design to statistically optimize the liquid chromatography parameters. nih.gov The independent variables selected were the percentage of methanol, the percentage of formic acid, and the flow rate, while the dependent variables were peak area and tailing factor. nih.gov

Mass Spectrometric Detection Parameters and Ionization Efficiency

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantitative analysis. The optimization of MS parameters is crucial for maximizing the signal of the analyte and its internal standard. Electrospray ionization (ESI) is a common ionization technique for compounds like nateglinide. researchgate.net

Key MS parameters that are optimized include:

Ionization Mode: Both positive and negative ion modes are evaluated to determine which provides the better signal intensity for the specific analyte. For nateglinide, positive ion mode is often used. nih.gov

Precursor and Product Ions: In MS/MS, a specific precursor ion (the molecular ion or a prominent adduct) is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is monitored (Multiple Reaction Monitoring or MRM) for quantification. researchgate.net

Ion Source Parameters: Parameters such as drying gas flow rate, nebulizing gas flow rate, desolvation line (DL) temperature, and heat block temperature are optimized to ensure efficient ionization and desolvation of the analyte. nih.gov

A Box-Behnken design has been used to optimize MS parameters for nateglinide analysis, with factors including drying gas flow, nebulizing gas flow, DL temperature, and heat block temperature, to maximize the intensity of the [M+H]+ ion. nih.gov

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The use of this compound as a SIL-IS is central to achieving high-quality data in bioanalytical studies of nateglinide. Its structural similarity to the analyte, with the key difference being the presence of deuterium (B1214612) atoms, makes it an ideal internal standard. lgcstandards.com

Mitigating Matrix Effects in Biological Sample Analysis

Biological matrices such as plasma and urine are complex mixtures of endogenous components like proteins, salts, and lipids. nih.gov These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a phenomenon known as the "matrix effect." nih.gov This can either suppress or enhance the analyte signal, leading to inaccurate and imprecise results. nih.gov

A SIL-IS like this compound co-elutes with the analyte during chromatography. nih.gov Because they experience the same matrix effects, the ratio of their signals remains constant, even if the absolute signal intensity of both compounds fluctuates. nih.govwaters.com This effective compensation for matrix effects is a primary advantage of using a SIL-IS. nih.govresearchgate.net While cleaner sample preparation techniques can help reduce matrix effects, the use of a suitable internal standard is a key strategy for their mitigation. nih.govchromatographyonline.com

Enhancing Accuracy and Precision in Quantitation

The use of a SIL-IS significantly improves the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements. mdpi.comkeba.com By correcting for variability introduced during sample preparation and analysis, the SIL-IS ensures that the final calculated concentration is a reliable representation of the true amount of the analyte in the original sample. sigmaaldrich.comnih.gov The identical chemical properties of the SIL-IS and the analyte mean they have the same recovery during extraction and similar responses in the mass spectrometer, minimizing systematic and random errors. sigmaaldrich.comnih.gov

Q & A

Q. How does deuterium substitution in this compound affect metabolic stability compared to the non-deuterated form?

-

Methodological Answer : Conduct comparative in vitro assays using liver microsomes or hepatocytes. Measure metabolic half-life (t₁/₂) via LC-MS/MS and calculate deuterium isotope effects (DIE) using the equation:

where and are degradation rate constants for non-deuterated and deuterated forms. Link findings to cytochrome P450 enzyme kinetics and theoretical frameworks on kinetic isotope effects .

Q. What experimental designs are optimal for assessing pharmacokinetic properties in preclinical models?

- Methodological Answer : Use a crossover study design in rodent models to minimize inter-subject variability. Key steps:

- Dosing : Administer this compound intravenously (IV) and orally (PO) at 5 mg/kg.

- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Analysis : Non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t₁/₂. Include control groups with non-deuterated analogs .

Q. How should researchers resolve discrepancies in solubility data under varying pH conditions?

- Methodological Answer : Perform solubility studies in buffered solutions (pH 1.2–7.4) using shake-flask or HPLC methods. Validate results with orthogonal techniques (e.g., dynamic light scattering for particle size). Discrepancies often arise from protonation state changes; use Henderson-Hasselbalch equations to predict pH-dependent solubility and corroborate with X-ray crystallography data .

Q. What theoretical frameworks guide investigations of deuterium isotope effects on receptor binding affinity?

- Methodological Answer : Apply the Swain-Schaad relationship to predict secondary isotope effects on binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure values. Theoretical models should integrate quantum mechanical/molecular mechanical (QM/MM) simulations to map deuterium’s impact on hydrogen bonding networks .

Q. How can controlled experiments isolate pharmacokinetic contributions of deuterium substitution?

- Methodological Answer : Co-administer deuterated and non-deuterated analogs in a single-dose study (e.g., 1:1 ratio). Use LC-MS/MS to differentiate isotopic forms and calculate relative exposure (AUC ratio). This controls for inter-study variability and directly quantifies deuterium’s effect on absorption/distribution .

Q. What statistical approaches are recommended for dose-response analysis?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes to address variability in biological replicates .

Q. How does isotopic labeling influence stability studies under accelerated conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.